molecular formula C9H17NO B1281191 Decahydroisoquinolin-6-ol CAS No. 725228-44-4

Decahydroisoquinolin-6-ol

Cat. No.: B1281191
CAS No.: 725228-44-4
M. Wt: 155.24 g/mol
InChI Key: OIDWQGDFFZCQRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydroisoquinolin-6-ol can be achieved through various methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield decahydroisoquinoline, which can then be hydroxylated to form this compound .

Another method involves the cyclization of appropriate precursors. For example, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, can be used to synthesize tetrahydroisoquinoline derivatives. Subsequent reduction and hydroxylation steps can lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can be employed to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinolin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decahydroisoquinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are investigated for their potential use as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the synthesis of dyes, catalysts, and other industrial chemicals

Comparison with Similar Compounds

Decahydroisoquinolin-6-ol can be compared with other similar compounds, such as:

    Isoquinoline: The parent compound, which lacks the hydroxyl group and is less saturated.

    Tetrahydroisoquinoline: A partially saturated derivative with different chemical properties.

    Quinoline: A related bicyclic compound with a nitrogen atom in a different position.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDWQGDFFZCQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482985
Record name 6-Isoquinolinol, decahydro- (5CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725228-44-4
Record name 6-Isoquinolinol, decahydro- (5CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name decahydroisoquinolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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